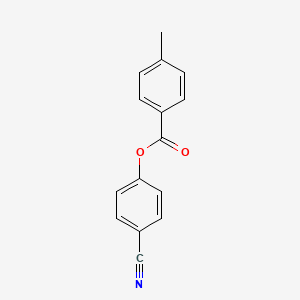

4-Cyanophenyl 4-methylbenzoate

描述

Historical Context and Evolution of Aryl Benzoate (B1203000) Chemistry in Academia

The journey into the advanced applications of aryl benzoates is deeply rooted in the history of liquid crystal chemistry. The first observation of a liquid crystalline phase was made in 1888 by Austrian botanist Friedrich Reinitzer, who noted that cholesteryl benzoate exhibited two distinct melting points. wikipedia.org This seminal discovery of a state of matter intermediate between a crystalline solid and a conventional liquid, termed "liquid crystal" by German physicist Otto Lehmann, launched a new field of scientific inquiry.

Early research focused on cholesterol-based compounds, but the quest for materials with enhanced stability and specific properties for technological use led to the development of synthetic mesogens. In this context, aryl benzoate esters emerged as a highly versatile class of compounds. Academic research has systematically explored how modifications to the aryl benzoate core structure, such as altering the length of alkyl chains or introducing various functional groups, influence the material's liquid crystalline phases (e.g., nematic, smectic). mdpi.comscirp.org This evolution from naturally derived compounds to meticulously designed synthetic esters like 4-Cyanophenyl 4-methylbenzoate showcases a sophisticated understanding of structure-property relationships, driven by decades of fundamental academic investigation. acs.org

The Significance of this compound in Contemporary Chemical Science

This compound is a compound of considerable interest in modern chemical research, primarily due to its utility as a liquid crystal material and as a versatile chemical intermediate. infochems.co.krlookchem.com Its molecular structure is key to its function. The molecule consists of a benzoate core with a methyl group on one phenyl ring and a cyano group on the other. The linear, rod-like shape, combined with the strong dipole moment of the terminal cyano (C≡N) group, is conducive to the formation of liquid crystalline phases, particularly the nematic phase, which is essential for the operation of many electro-optical display devices. google.com

The compound serves as a model system for studying how subtle changes in molecular structure affect macroscopic material properties. Researchers investigate analogues by varying the alkyl chain length (e.g., replacing the methyl with ethyl, butyl, or pentyl groups) to modulate the thermal range and stability of the liquid crystal phase. bldpharm.com The significance of this compound is also highlighted by recent advancements in its synthesis, such as visible-light-induced methods, which point to its role in developing more sustainable and efficient chemical processes. acs.org Beyond materials science, it is also utilized as a precursor in the synthesis of more complex molecules and is listed for use in pharmaceutical research and development. lookchem.comlookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4-cyanophenyl) 4-methylbenzoate | nih.gov |

| CAS Number | 32792-42-0 | lookchem.comlookchem.com |

| Molecular Formula | C₁₅H₁₁NO₂ | acs.org |

| Molecular Weight | 237.26 g/mol | acs.org |

| Melting Point | 134.2–135.8 °C | acs.org |

| Appearance | White solid | acs.org |

Scope and Research Objectives for Comprehensive Scholarly Investigation

Despite the existing knowledge, this compound and related aryl benzoates continue to present fertile ground for scholarly investigation. Key research objectives for future studies include:

Development of Novel Synthetic Methodologies: A primary goal is the creation of more efficient and environmentally benign synthesis routes. While traditional esterification methods are common, recent work on photocatalytic and catalyst-free approaches opens new avenues. acs.orgrsc.org Future work could focus on optimizing these modern techniques to improve yields and reduce waste.

Elucidation of Structure-Property Relationships: Comprehensive studies are needed to map the precise relationship between molecular architecture and mesomorphic properties. This involves synthesizing and characterizing a wider range of analogues with different substituent groups and positions to build predictive models for designing materials with bespoke properties for next-generation displays and sensors. mdpi.comscirp.org

Exploration of New Application Frontiers: While the role of this compound in liquid crystals is well-established, its potential in other areas of materials science, such as organic semiconductors, piezoelectric materials, and as a key intermediate in medicinal chemistry, remains underexplored. lookchem.comsmolecule.commdpi.com Research aimed at evaluating its performance in these alternative applications is a logical next step.

Advanced Computational and Spectroscopic Analysis: The use of high-level computational modeling and advanced spectroscopic techniques can provide deeper insights into the intermolecular forces, molecular dynamics, and electronic properties that govern the compound's behavior. mdpi.comresearchgate.net Such studies are crucial for a fundamental understanding that can guide rational material design.

Investigation of Mixture Formulations: In practical applications, liquid crystals are rarely used as single components. A significant research objective is to investigate the phase behavior and performance of this compound when blended with other mesogenic compounds to create eutectic mixtures with optimized characteristics, such as broad operating temperature ranges and fast switching speeds. google.com

Table 2: Comparison of this compound and Related Analogues

| Compound Name | Structural Difference from this compound | Impact on Properties |

|---|---|---|

| 4-Cyanophenyl 4-ethylbenzoate | Methyl group (-CH₃) is replaced by an ethyl group (-C₂H₅). nih.gov | Modifies the melting point and the temperature range of the liquid crystal phase. |

| 4-Cyanophenyl 4-butylbenzoate | Methyl group is replaced by a butyl group (-C₄H₉). bldpharm.com | Longer alkyl chains generally enhance thermal stability in liquid crystal phases. |

| 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate | The methylbenzoyl group is replaced by a trans-4-pentylcyclohexylbenzoyl group. | The rigid cyclohexane (B81311) ring enhances thermal stability and alignment in liquid crystal devices. |

| 4-Cyanophenyl benzoate | Lacks the methyl group on the benzoate ring. acs.org | Serves as the parent compound for studying the electronic effect of the methyl substituent. |

Structure

3D Structure

属性

IUPAC Name |

(4-cyanophenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAWNOODTBZTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336348 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32792-42-0 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Cyanophenyl 4 Methylbenzoate

Established Catalytic Approaches for Ester Formation

Modern organic synthesis offers a toolkit of catalytic strategies to construct the C-O ester bond present in 4-Cyanophenyl 4-methylbenzoate. These methods often provide high yields and selectivity under mild conditions.

Photoredox Catalysis Platforms in C-O Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-O bonds, offering a sustainable alternative to traditional methods. researchgate.netbeilstein-journals.org This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to activate substrates. princeton.edu In the context of aryl ester synthesis, photoredox catalysis can facilitate the coupling of carboxylic acids with phenols. The general mechanism involves the photocatalyst absorbing visible light and reaching an excited state. This excited state can then interact with a suitable electron donor or acceptor to generate radical intermediates, which subsequently participate in the bond-forming steps. princeton.edunih.gov While direct examples for the synthesis of this compound using this specific method are not detailed in the provided search results, the principles of photoredox-catalyzed C-O bond formation are well-established for similar aryl esters. researchgate.netnsf.gov

Visible-Light-Induced Esterification Protocols

A notable method for the synthesis of this compound involves a visible-light-induced, self-propagating radical reaction. acs.org This protocol demonstrates the direct esterification of 4-cyanophenol with 4-methylbenzaldehyde. The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) (KOH) and a radical initiator such as bromotrichloromethane (B165885) (BrCCl₃) under nitrogen atmosphere and irradiation with a compact fluorescent lamp (CFL). acs.org

A study reported the successful synthesis of this compound in an 80% yield using this method. acs.org The reaction conditions were optimized, highlighting the importance of the base, solvent, and light source. acs.org For instance, KOH was found to be a superior base compared to others like K₂CO₃ and Na₂CO₃. acs.org Chlorobenzene (B131634) proved to be an effective solvent, yielding better results than acetonitrile (B52724) or dichloromethane (B109758). acs.org The reaction proceeds efficiently under visible light, with sunlight also being a viable energy source. acs.org

| Reactant 1 | Reactant 2 | Base | Initiator | Solvent | Light Source | Yield (%) |

| 4-Cyanophenol | 4-Methylbenzaldehyde | KOH | BrCCl₃ | C₆H₅Cl | 45 W CFL | 80 |

Table 1: Reaction conditions for the visible-light-induced synthesis of this compound. acs.org

This visible-light-promoted approach offers a transition-metal-free and often photocatalyst-free pathway to esters, making it an attractive and sustainable synthetic strategy. nih.govrsc.org

Nickel-Catalyzed Cross-Coupling Strategies for Aryl Ester Synthesis

Nickel catalysis has become a cornerstone in cross-coupling reactions for the formation of C-C and C-heteroatom bonds. nih.govrsc.org In the synthesis of aryl esters, nickel catalysts can effectively couple aryl halides with carboxylic acids or phenols. nih.govmdpi.com The general catalytic cycle often involves the oxidative addition of an aryl halide to a Ni(0) complex, followed by reaction with the coupling partner and reductive elimination to yield the final product and regenerate the Ni(0) catalyst. nih.govbeilstein-journals.org

The combination of nickel catalysis with photoredox catalysis, known as metallaphotoredox catalysis, has further expanded the scope of these transformations, enabling the use of readily available starting materials under mild conditions. princeton.edunih.gov For instance, the coupling of aryl halides with alkyl carboxylic acids can be achieved through a dual catalytic system where the photocatalyst generates a radical from the carboxylic acid, which is then intercepted by a nickel complex. nih.gov While a direct application for the synthesis of this compound is not explicitly detailed, the versatility of nickel-catalyzed cross-coupling suggests its potential applicability. mdpi.combeilstein-journals.org

Investigational Reaction Pathways and Mechanistic Elucidation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and designing new catalysts. Kinetic and computational studies provide invaluable insights into the intricate steps of esterification.

Kinetic Studies of Esterification Processes

In the context of aminolysis of related phenyl esters, kinetic studies have revealed the formation of tetrahedral intermediates. acs.orgresearchgate.net The rates of these reactions are influenced by the electronic nature of the substituents on both the leaving group and the acyl moiety. acs.org For instance, in the aminolysis of 4-cyanophenyl 4-nitrophenyl thionocarbonates, the reaction proceeds through a zwitterionic tetrahedral intermediate, and the rate is dependent on the amine concentration and pH. acs.org While this is not a direct study of the formation of this compound, the principles of tetrahedral intermediate formation and the influence of electronic effects are transferable to its esterification.

Theoretical and Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry provides a powerful lens to visualize and analyze reaction intermediates and transition states that are often difficult to observe experimentally. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways and determine the energetics of different steps. researchgate.net

For the acid-catalyzed hydrolysis of esters, a related reverse reaction, theoretical studies have shown the importance of solvent molecules in stabilizing intermediates and transition states. researchgate.net For example, the inclusion of explicit water molecules in the calculations was necessary to accurately model the formation of the tetrahedral intermediate. researchgate.net

In the context of the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, DFT calculations have been used to predict the product distribution, which was found to be in good agreement with experimental results when solvent effects were considered. researchgate.net These computational models can elucidate the subtle electronic and steric factors that govern the reactivity and selectivity of the esterification process leading to compounds like this compound.

Influence of Reaction Conditions on Synthetic Yield and Selectivity

The synthesis of this compound and its analogs is significantly influenced by various reaction parameters, including the choice of solvent, base, oxidant, and reaction time. Optimization of these conditions is crucial for achieving high yields and selectivity.

A notable method for synthesizing phenolic esters is the visible-light-induced dehydrogenative C–O cross-coupling reaction. For instance, the synthesis of 4-cyanophenyl benzoate (B1203000) was optimized by reacting 4-cyanophenol with benzaldehyde (B42025). acs.org The optimal conditions were identified as using potassium hydroxide (KOH) as the base and bromotrichloromethane (BrCCl₃) as the oxidant in chlorobenzene under visible light irradiation from a 45 W compact fluorescent lamp (CFL) for 24 hours. acs.org This setup resulted in a 95% conversion to the desired product. acs.org

The choice of solvent plays a critical role in the reaction's efficiency. While chlorobenzene proved to be the most effective solvent, others such as 1,2-dichloroethane (B1671644) (DCE), chloroform (B151607) (CHCl₃), dichloromethane (CH₂Cl₂), and acetonitrile (MeCN) resulted in lower yields of 74%, 36%, 29%, and 42%, respectively. acs.org The reaction is also sensitive to the atmosphere; conducting the reaction in air, as opposed to under a nitrogen (N₂) atmosphere, caused the yield to drop sharply to 28%. acs.org Furthermore, the reaction is dependent on light and the presence of both the base and the oxidant, as no product was detected in the dark or when either KOH or BrCCl₃ was omitted. acs.org

Using these optimized principles, this compound was synthesized from the corresponding aldehyde and phenol (B47542), achieving an 80% yield. acs.org

Below is a data table summarizing the influence of various conditions on the synthesis of 4-cyanophenyl benzoate, a closely related analog.

Table 1: Influence of Reaction Conditions on the Synthesis of 4-Cyanophenyl Benzoate Data derived from a visible-light-induced reaction of benzaldehyde and 4-cyanophenol. acs.org

| Parameter Varied | Condition | Yield (%) | Notes |

|---|---|---|---|

| Base | KOH | 95 (Conversion) | Optimal base. |

| Solvent | Chlorobenzene | 90 (Isolated) | Optimal solvent. |

| 1,2-Dichloroethane (DCE) | 74 | Lower yield compared to chlorobenzene. | |

| Chloroform (CHCl₃) | 36 | Significantly lower yield. | |

| Acetonitrile (MeCN) | 42 | Lower yield. | |

| Atmosphere | Air | 28 | Yield drops sharply compared to N₂ atmosphere. |

| Light | In Dark | 0 | Reaction is light-dependent. |

| Reagents | No BrCCl₃ or KOH | 0 | Both oxidant and base are essential. |

| Reaction Time | 18 hours | Reduced Yield | Shorter time than the optimal 24 hours reduces yield. |

Advanced Synthetic Strategies and Derivatives of this compound

Advanced synthetic strategies focus on creating analogs and functionalized derivatives of this compound to modulate its chemical and physical properties for specific applications, such as in liquid crystals and medicinal chemistry.

The synthesis of analogous cyanophenyl benzoates often involves standard esterification methods or more advanced cross-coupling reactions. A common route is the esterification of a substituted benzoic acid with a cyanophenol. For example, 4-Cyanophenyl 4-(heptyloxy)benzoate, a liquid crystalline compound, is synthesized by reacting 4-(heptyloxy)benzoic acid with 4-cyanophenol. This reaction can be catalyzed by an acid or promoted by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). A two-step alternative involves converting the benzoic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-cyanophenol in the presence of a base like pyridine (B92270).

Visible-light-induced reactions also provide a versatile platform for synthesizing a range of cyanophenyl benzoate analogs. By varying the aldehyde and phenol starting materials, esters with different substituents can be produced efficiently. acs.org For example, phenols with electron-deficient groups at the para- and/or meta-positions react effectively to form the desired benzoate products in high yields (79–92%). acs.org

The table below showcases a selection of synthesized cyanophenyl benzoate analogs and their respective isolated yields using the visible-light-induced method. acs.org

Table 2: Synthesis of Analogous Cyanophenyl Benzoates Data derived from a visible-light-induced reaction. acs.org

| Compound Name | Isolated Yield (%) |

|---|---|

| 4-Cyanophenyl Benzoate | 90 |

| This compound | 80 |

| Methyl 4-(Benzoyloxy)benzoate | 81 |

Functionalization of the this compound scaffold is a key strategy to fine-tune its properties for specific applications. Modifications can be made to the cyanophenyl ring, the benzoate ring, or by introducing different linker groups.

One major application is in the field of liquid crystals. By attaching a polymerizable group, such as a methacrylate, to a cyanophenyl benzoate core via a flexible spacer, side-chain liquid-crystalline polymers can be synthesized. mdpi.com For example, a monomer (M6BACP) with a cyano-functionalized phenyl benzoate mesogen was prepared and subsequently polymerized using atom transfer radical polymerization (ATRP) to create block copolymers (PEO-b-PM6BACP). mdpi.com These materials exhibit well-defined smectic liquid crystal phases and microphase-separated structures, demonstrating how functionalization can impart self-organizing properties. mdpi.com

In medicinal chemistry, the cyanophenyl group is a common feature in pharmacologically active molecules. Derivatives are often synthesized to explore structure-activity relationships. For instance, in the development of dual aromatase and sulfatase inhibitors for cancer therapy, modifications to a lead compound containing a 4-cyanophenyl group were explored. nih.gov This included replacing the para-cyano group with a hydrogen atom or replacing the entire cyanophenyl ring with other aromatic systems to assess the impact on inhibitory activity. nih.gov

Further functionalization can be achieved by introducing other reactive groups. The synthesis of Cyano(4-nitrophenyl)methyl benzoate introduces a nitro group, which is a strong electron-withdrawing group that enhances the compound's reactivity. smolecule.com This derivative can be synthesized via esterification of 4-nitrophenyl cyanomethanol with benzoic acid derivatives. smolecule.com Such functionalized compounds serve as versatile intermediates for further chemical transformations. smolecule.com

Compound Reference Table

Advanced Spectroscopic and Crystallographic Characterization of 4 Cyanophenyl 4 Methylbenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a detailed map of the atomic connectivity and chemical environment of 4-Cyanophenyl 4-methylbenzoate can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons in the molecule. For the analogue, Phenyl 4-methylbenzoate, the aromatic protons of the benzoate (B1203000) ring typically appear as a multiplet between δ 7.19-7.31 ppm, while the methyl group protons resonate as a singlet around δ 2.44 ppm. rsc.org The protons on the phenyl ring also show signals in the aromatic region. rsc.org In 4-cyanophenyl 3-methylbenzoate, the methyl protons appear as a singlet at δ 2.45 ppm, and the aromatic protons are observed between δ 7.36-7.99 ppm. rsc.org

The presence of the electron-withdrawing cyano group in this compound is expected to cause a downfield shift for the protons on the cyanophenyl ring compared to unsubstituted phenyl benzoate. The protons on the 4-methylbenzoate ring will also be influenced, with those ortho to the carbonyl group appearing at a lower field. The coupling patterns, typically observed as doublets and triplets, provide information about the neighboring protons, allowing for the assignment of each signal to a specific proton in the molecule.

¹H NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| Phenyl 4-methylbenzoate | CDCl₃ | 8.09 (d, J = 8.2 Hz, 2H), 7.42 (td, J = 8.2, 2.3 Hz, 2H), 7.19-7.31 (m, 5H), 2.44 (s, 3H) rsc.org |

| 4-Cyanophenyl 3-methylbenzoate | CDCl₃ | 7.99 (d, J = 7.5 Hz, 2H), 7.73 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 7.4 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.36 (d, J = 8.4 Hz, 2H), 2.45 (s, 3H) rsc.org |

| 4-Cyanophenyl 4-ethylbenzoate | CDCl₃ | 8.10 (d, J = 8.1 Hz, 2H), 7.73 (d, J = 8.5 Hz, 2H), 7.42-7.31 (m, 4H), 2.76 (q, J = 7.5 Hz, 2H), 1.29 (t, J = 7.6 Hz, 3H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The carbonyl carbon of the ester group is typically found in the range of δ 164-166 ppm. rsc.orgrsc.org The carbon of the cyano group is expected to resonate around δ 118 ppm, while the quaternary carbon attached to the cyano group will appear further downfield. rsc.org The aromatic carbons will have distinct signals in the δ 120-155 ppm region. rsc.orgrsc.org

For the analogue, Phenyl 4-methylbenzoate, the carbonyl carbon appears at δ 165.2 ppm. rsc.org The aromatic carbons resonate at δ 150.9, 144.4, 130.2, 129.4, 129.3, 126.8, 125.7, and 121.7 ppm, with the methyl carbon at δ 21.7 ppm. rsc.org In 4-cyanophenyl 3-methylbenzoate, the carbonyl carbon is at δ 164.6 ppm, the cyano carbon at δ 118.4 ppm, and the methyl carbon at δ 21.4 ppm. rsc.org

¹³C NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ ppm) |

| Phenyl 4-methylbenzoate | CDCl₃ | 165.2, 150.9, 144.4, 130.2, 129.4, 129.3, 126.8, 125.7, 121.7, 21.7 rsc.org |

| 4-Cyanophenyl 3-methylbenzoate | CDCl₃ | 164.6, 154.5, 138.8, 135.1, 133.9, 130.9, 128.8, 128.7, 127.6, 123.1, 118.4, 109.9, 21.4 rsc.org |

| 4-Cyanophenyl 4-ethylbenzoate | CDCl₃ | 164.5, 154.5, 151.5, 133.9, 130.6, 128.5, 126.2, 123.1, 118.5, 110.0, 29.3, 15.4 rsc.org |

Advanced Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals proton-proton coupling relationships, allowing for the tracing of spin systems within the aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on their attached protons. For complex molecules or in cases of signal overlap, these techniques are crucial for a complete and accurate structural elucidation.

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. The most prominent of these are the stretching vibrations of the carbonyl (C=O) group of the ester and the cyano (C≡N) group.

The C=O stretching vibration in aromatic esters typically appears in the region of 1710-1730 cm⁻¹. For analogues like 4-Cyanophenyl 4-(heptyloxy)benzoate, this peak is observed around 1720 cm⁻¹. The C≡N stretching vibration is expected in the range of 2220-2240 cm⁻¹, and for 4-Cyanophenyl 4-(heptyloxy)benzoate, it is seen at approximately 2230 cm⁻¹. The spectrum will also show characteristic C-O stretching bands for the ester group, typically between 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. rsc.org

Characteristic FT-IR Absorption Bands for 4-Cyanophenyl Benzoate Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Cyano (C≡N) | Stretching | ~2230 | |

| Carbonyl (C=O) | Stretching | ~1720 | |

| Ester (C-O) | Stretching | 1250-1300 & 1000-1100 | |

| Aromatic C-H | Stretching | >3000 | rsc.org |

| Aromatic C=C | Stretching | 1400-1600 | rsc.org |

Raman Spectroscopy (if applicable to specific research)

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound and related compounds are dictated by the electronic transitions within their aromatic and functional group chromophores. Techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insight into the behavior of these molecules upon absorption of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Behavior

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its constituent aromatic rings and functional groups. The molecule contains two primary chromophores: the 4-cyanophenyl group and the 4-methylbenzoyl group. These units contain π-electrons in the benzene (B151609) rings and a non-bonding (n) electron pair on the ester's carbonyl oxygen.

Electronic transitions in such molecules are typically of two main types: π→π* and n→π*. elte.hu

π→π transitions:* These are generally high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu The extensive conjugation in the benzoyl and cyanophenyl rings allows for these transitions, which are expected to dominate the spectrum. tanta.edu.eg

n→π transitions:* These involve the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. elte.hu These transitions are typically "forbidden" by symmetry rules, resulting in significantly weaker absorption bands compared to π→π* transitions. elte.hu

The specific wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. elte.hu The electron-withdrawing cyano group (-CN) and the electron-donating methyl group (-CH₃) modify the energy levels of the molecular orbitals. rsc.org In analogous aromatic esters, changes in solvent polarity can lead to shifts in absorption bands; polar solvents can stabilize the π* orbital, often resulting in a red shift (a shift to longer wavelengths) for π→π* transitions. tanta.edu.eg For example, upon deprotonation, the related compound 4-cyanophenol exhibits a red-shifted absorption with a tail extending to approximately 600 nm in acetonitrile (B52724). acs.org While specific λmax values for this compound are not detailed in the provided sources, excitation for fluorescence studies is often performed around 345 nm, suggesting significant absorption in the UV-A region. acs.org

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The fluorescence properties of this compound are influenced by its molecular structure and environment. While the molecule itself is expected to be fluorescent, its efficiency can be compared to structurally similar compounds.

For instance, the closely related analogue, 4-cyanophenyl benzoate, exhibits fluorescence with a quantum yield (Φf) that is sensitive to the solvent environment. conicet.gov.ar The quantum yield, which represents the efficiency of the fluorescence process, was found to be 0.08 in a nonpolar solvent like cyclohexane (B81311) and decreased in polar solvents like acetonitrile (0.03) and methanol (B129727) (0.10). conicet.gov.ar This quenching in polar solvents can sometimes be attributed to the formation of twisted intramolecular charge-transfer (TICT) states. ias.ac.in

The precursor anion of 4-cyanophenol, when excited at 345 nm, shows strong emission peaks at 380, 401, and 422 nm. acs.org The fluorescence behavior is highly dependent on the presence of electron-donating and electron-withdrawing groups, which can enhance or decrease the emission intensity. acgpubs.org In some related systems, such as certain tetraarylpyrrolo[3,2-b]pyrroles bearing 4-cyanophenyl moieties, excited-state symmetry breaking can occur, influencing the fluorescence output. rsc.org

The table below presents the fluorescence quantum yield for the analogue 4-cyanophenyl benzoate in various solvents.

| Compound | Solvent | Quantum Yield (Φf) |

| 4-Cyanophenyl benzoate | Cyclohexane | 0.08 conicet.gov.ar |

| 4-Cyanophenyl benzoate | Acetonitrile | 0.03 conicet.gov.ar |

| 4-Cyanophenyl benzoate | Methanol | 0.10 conicet.gov.ar |

This interactive table is based on data for an analogue compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₅H₁₁NO₂, HRMS can verify its identity and purity. acs.orgambeed.com

The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. The data is typically reported by comparing the experimentally measured mass to the theoretically calculated mass, with the difference expressed in parts per million (ppm). In studies of similar compounds, HRMS is often performed using electrospray ionization (ESI), which commonly forms protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. acs.orgroyalsocietypublishing.org

For example, the related compound 4-cyanophenyl benzoate (C₁₄H₉NO₂) was analyzed as its sodium adduct, with a calculated m/z for [M+Na]⁺ of 246.0525 and an experimentally found value of 246.0510. acs.org This level of precision confirms the molecular formula unequivocally.

The table below shows the expected precise mass for this compound.

| Compound | Molecular Formula | Adduct | Calculated Mass (m/z) |

| This compound | C₁₅H₁₁NO₂ ambeed.comlookchem.com | [M+H]⁺ | 238.0863 |

| This compound | C₁₅H₁₁NO₂ ambeed.comlookchem.com | [M+Na]⁺ | 260.0682 |

This interactive table presents calculated mass values based on the compound's molecular formula.

X-ray Diffraction Studies for Crystalline Architecture

X-ray diffraction techniques are unparalleled in their ability to determine the three-dimensional atomic arrangement of a crystalline solid. carleton.edu For this compound, these studies reveal definitive information on its molecular shape, bond lengths, bond angles, and how the molecules pack together to form a crystal lattice. carleton.eduoxcryo.com

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) provides the most precise structural data for a molecule. carleton.edu By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a model of the electron density, and thus the atomic positions. carleton.edu

While the specific crystal structure of this compound is not available in the provided sources, analysis of closely related compounds provides significant insight into its expected structural features. For example, the structure of N-benzoyl-N′-(4′-cyanophenyl)thiourea reveals that the C≡N triple bond length is 1.140 (4) Å and the cyano group is co-planar with its attached phenyl ring. mdpi.com The crystal packing in this analogue is stabilized by various intermolecular interactions, including N-H···S and C-H···S hydrogen bonds, which lead to the formation of dimers. mdpi.com Similarly, the crystal structure of Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate shows molecules linked by N-H···O and C-H···O hydrogen bonds into chains. nih.gov This suggests that the crystal packing of this compound is likely governed by a network of weak intermolecular interactions.

The table below summarizes crystallographic data for an analogue, demonstrating the type of information obtained from an SCXRD experiment.

| Parameter | Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate nih.gov |

| Formula | C₁₆H₁₄N₂O₄S |

| Mᵣ | 330.36 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.9360 (3) |

| b (Å) | 8.1992 (4) |

| c (Å) | 15.9068 (8) |

| β (°) | 91.222 (3) |

| V (ų) | 774.02 (7) |

| Z | 2 |

This interactive table is based on data for an analogue compound.

Analysis of Dihedral Angles and Molecular Conformation

Analysis of analogous structures provides a strong indication of the likely conformation. In Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate, the two benzene rings are nearly perpendicular to each other, with a dihedral angle of 89.94 (15)°. nih.gov This L-shaped conformation is influenced by a central C—S—N—C torsion angle of -69.1 (3)°. nih.gov In another analogue, N-benzoyl-N′-(4′-cyanophenyl)thiourea, the molecule also adopts a non-planar conformation. mdpi.com This tendency towards a twisted or non-planar arrangement between the two aromatic rings is common in such biphenyl-like systems, as it relieves steric hindrance between the rings. Therefore, it is highly probable that this compound also adopts a conformation where the two aromatic rings are significantly twisted relative to each other. uq.edu.au

Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The supramolecular architecture of organic materials is dictated by a variety of non-covalent interactions, which, although weak individually, collectively determine the crystal packing and, consequently, the material's physical properties. In the crystal structures of this compound analogues and related phenyl benzoate systems, several key interactions are consistently observed.

Hydrogen Bonding: While conventional strong hydrogen bond donors are absent in this compound, weaker C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal lattice. In analogous structures, such as fluorinated phenyl benzoates, a one-dimensional chain motif formed by C-H···O=C interactions is a robust feature, with an estimated stabilization energy of approximately -21 kJ/mol acs.org. Similar interactions are anticipated in this compound, where the aromatic protons can interact with the carbonyl oxygen and the nitrogen of the cyano group. For instance, in the crystal structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, weak C-H···O interactions are observed to link molecules into chains iucr.org. The geometry of these interactions is crucial, with typical donor-acceptor distances falling in the range of 2.8 to 3.5 Å.

Other Non-Covalent Interactions: Besides hydrogen bonding and π-π stacking, other weak interactions such as van der Waals forces and dipole-dipole interactions are also at play. The cyano group introduces a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that influence the alignment of molecules in the crystal lattice and in the mesophases oup.com. Hirshfeld surface analysis of related structures, like that of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, reveals the quantitative contribution of different intermolecular contacts, with H···H, C···H, and O···H interactions being dominant iucr.org.

A summary of typical non-covalent interactions observed in phenyl benzoate analogues is presented in the table below.

| Interaction Type | Typical Donor/Acceptor Atoms | Observed in Analogues |

| C-H···O Hydrogen Bond | Aromatic C-H and Carbonyl O | Yes acs.orgiucr.org |

| C-H···N Hydrogen Bond | Aromatic C-H and Cyano N | Yes iucr.org |

| π-π Stacking | Aromatic Rings | Yes iucr.org |

| Dipole-Dipole | Cyano and Ester Groups | Yes oup.com |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique that is indispensable for the characterization of crystalline solids. It provides a unique "fingerprint" of a crystalline phase, allowing for its identification and the assessment of its purity. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The scattered X-rays produce a diffraction pattern of peaks at specific angles (2θ), which are characteristic of the lattice spacings (d-values) in the crystal, as described by Bragg's Law (nλ = 2d sinθ).

For this compound, PXRD is crucial for confirming the crystalline nature of the synthesized bulk material and for identifying any polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have a significant impact on their physical properties, including melting point and mesophase behavior. Each polymorph will produce a distinct PXRD pattern.

While a specific, experimentally determined PXRD pattern for this compound is not publicly available in the referenced literature, a representative dataset can be conceptualized based on data from analogous compounds. The table below illustrates the type of data that would be obtained from a PXRD analysis, including the 2θ angle, the corresponding d-spacing, and the relative intensity of the diffraction peaks.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.8 | 15.22 | 85 |

| 11.6 | 7.62 | 100 |

| 17.5 | 5.06 | 60 |

| 19.8 | 4.48 | 95 |

| 21.3 | 4.17 | 70 |

| 23.4 | 3.80 | 55 |

| 25.1 | 3.54 | 40 |

| 28.9 | 3.09 | 50 |

This data allows for the unambiguous identification of the crystalline phase of this compound and can be used to monitor phase transitions upon heating or cooling, which is essential for understanding its liquid crystalline properties. Studies on related nematogenic compounds have successfully used PXRD to determine average intermolecular distances and to infer the nature of molecular packing in the nematic phase tandfonline.com.

Computational and Theoretical Studies on 4 Cyanophenyl 4 Methylbenzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to 4-Cyanophenyl 4-methylbenzoate would provide fundamental information about its geometry, stability, and chemical reactivity.

Geometry Optimization and Conformational Landscapes

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and does not represent published data.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Dihedral Angle (C-O-C-C) | Angle between the two aromatic rings | 45-65 degrees |

| Bond Length (C≡N) | Length of the nitrile triple bond | ~1.15 Å |

| Bond Length (C=O) | Length of the ester carbonyl bond | ~1.21 Å |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely reveal a region of negative potential (red/yellow) around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. This analysis provides a visual representation of the molecule's polarity and its potential for intermolecular interactions.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can simulate the IR and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. Such studies on this compound would provide a theoretical basis for its spectroscopic characterization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in condensed phases (liquids or solids) over time. An MD simulation of this compound would involve placing a number of molecules in a simulation box and calculating their movements based on a force field that describes the inter- and intramolecular forces. This would allow for the investigation of properties such as diffusion, viscosity, and the formation of ordered structures, which is particularly relevant if this compound exhibits liquid crystalline properties, a common feature for molecules with this elongated shape.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. If a series of related cyanophenyl benzoate (B1203000) esters were synthesized and their properties measured, a QSPR model could be developed. This model could then be used to predict the properties of new, unsynthesized derivatives, including this compound. This predictive capability is highly valuable in materials science and drug discovery for designing molecules with specific desired characteristics, thereby saving time and resources in experimental work. However, the development of a QSPR model requires a substantial dataset of compounds with known properties, which is currently unavailable for this class of compounds centered around this compound.

Computational Investigations of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanism and transition states for the formation of this compound are not extensively documented in publicly available literature, the general principles of its formation via nucleophilic acyl substitution are well-understood through computational chemistry. The synthesis of this ester typically involves the reaction of a derivative of 4-methylbenzoic acid (such as 4-methylbenzoyl chloride) with 4-cyanophenol. This process is a classic example of nucleophilic acyl substitution, a reaction class that has been the subject of numerous theoretical and computational investigations.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. These studies can map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The generally accepted mechanism for this type of esterification, proceeding through a nucleophilic acyl substitution, involves a two-step addition-elimination pathway. Computational studies on analogous systems, such as the reaction of benzoyl chloride with various nucleophiles, support this mechanism. The key steps are:

Nucleophilic Attack: The oxygen atom of the 4-cyanophenoxide (formed from 4-cyanophenol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This leads to the formation of a high-energy tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group, resulting in the final ester product, this compound.

Computational chemists can model these steps to determine the activation energies associated with the transition states. The transition state is a fleeting, high-energy structure that represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a key factor in predicting the reaction rate.

For a reaction like the formation of this compound, computational studies would typically involve the following:

Geometry Optimization: The three-dimensional structures of the reactants (4-cyanophenoxide and 4-methylbenzoyl chloride), the tetrahedral intermediate, the transition states, and the products (this compound and chloride ion) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, intermediates, and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: The energies of all species on the reaction pathway are calculated to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses.

The table below provides a hypothetical but representative set of data that might be obtained from a DFT study on the formation of a phenyl benzoate derivative, illustrating the kind of information that can be gleaned from such computational investigations.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (4-cyanophenoxide + 4-methylbenzoyl chloride) | 0.0 | Initial state of the separated reactants. |

| Transition State 1 (TS1) | +12.5 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -8.2 | A stable, albeit transient, intermediate species. |

| Transition State 2 (TS2) | +5.7 | Energy barrier for the collapse of the intermediate and expulsion of the leaving group. |

| Products (this compound + Cl-) | -25.0 | Final, stable products of the reaction. |

Furthermore, computational studies can provide insights into the electronic structure of the transition states. For instance, analysis of the molecular orbitals and charge distribution in the transition state can reveal the nature of bond breaking and bond formation.

The following table outlines the typical computational parameters that would be employed in a study of this nature.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Computational Method | DFT (e.g., B3LYP, M06-2X) | To calculate the electronic structure and energy of the molecular system. |

| Basis Set | e.g., 6-311+G(d,p) | A set of mathematical functions used to describe the shape of the electron orbitals. |

| Solvent Model | e.g., PCM, SMD | To account for the effect of the solvent on the reaction energetics. |

| Software | Gaussian, ORCA, etc. | The program used to perform the calculations. |

Liquid Crystalline Behavior and Mesophase Characterization of 4 Cyanophenyl 4 Methylbenzoate and Its Analogues

Thermotropic Mesophase Transitions and Sequences

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. For calamitic molecules like 4-cyanophenyl 4-methylbenzoate and its analogues, the typical sequence of phases upon heating is from a crystalline solid to one or more liquid crystalline mesophases, and finally to an isotropic liquid. The specific mesophases that appear, and the temperatures at which these transitions occur, are highly dependent on the molecular structure, particularly the length of the alkyl chain.

Nematic (N) Mesophases and Their Characteristics

The nematic (N) phase is the least ordered liquid crystalline phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. This combination of properties results in a fluid material with anisotropic physical properties. In the homologous series of p-cyanophenyl p-(n-alkyl)benzoates, many members exhibit a nematic phase. kfupm.edu.sa The nematic-to-isotropic transition is a key parameter in characterizing these materials, and it has been shown that as long as the melted compounds are not allowed to solidify, they can undergo repeated, reversible nematic-to-isotropic transitions. kfupm.edu.sa

The stability of the nematic phase in cyanophenyl benzoate (B1203000) derivatives is influenced by factors such as the polarity and polarizability of the molecule. The strong dipole moment of the cyano group contributes to the intermolecular interactions that favor the parallel alignment of the molecules, which is characteristic of the nematic phase. Analogues of this compound, such as those with different alkyl chain lengths or substitutions on the phenyl rings, are often synthesized to fine-tune the temperature range of the nematic phase for specific applications. For instance, the introduction of a fluorine atom can influence the dielectric anisotropy of the material, a crucial parameter for display applications.

Smectic (Sm) Mesophases (e.g., SmA, SmC) and Layered Structures

Smectic (Sm) phases are more ordered than nematic phases, exhibiting not only orientational order but also some degree of positional order, with the molecules arranged in layers. Different types of smectic phases are distinguished by the arrangement of molecules within these layers. In the smectic A (SmA) phase, the long molecular axes are, on average, perpendicular to the layer planes. In the smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.

The appearance of smectic phases in the 4-cyanophenyl 4-alkylbenzoate series is often observed in homologues with longer alkyl chains. The longer chains promote intermolecular interactions that favor the formation of layered structures. For example, in binary mixtures of certain cyanophenyl benzoates with other liquid crystals, induced smectic phases can be observed. researchgate.net The study of fluorinated cyanophenyl alkyl benzoate esters has also revealed the formation of smectic phases. researchgate.net The transition from a nematic to a smectic phase upon cooling represents an increase in the degree of molecular order.

Polymeric Liquid Crystalline Networks and Gels

Liquid crystalline networks and gels can be formed by incorporating mesogenic units, such as those derived from this compound, into a polymer network. This is often achieved by synthesizing liquid crystalline monomers with polymerizable functional groups. These materials combine the properties of liquid crystals with the mechanical stability of polymers. Nematic liquid crystalline networks (LCNs) are polymeric systems that can exhibit programmable shape-morphing and mechanical actuation. google.com

The synthesis of phenyl benzoate-based liquid crystalline thiol-ene monomers allows for the creation of materials where the mesophase can be tuned from nematic and smectic A phases to more ordered crystalline phases by varying the molecular structure. bohrium.com These monomers can be polymerized to form main-chain liquid crystal polymers with well-defined mechanical and optical properties. The incorporation of cyanophenyl benzoate moieties into such polymeric structures can lead to materials with interesting electro-optical properties suitable for various applications.

Experimental Techniques for Mesophase Identification and Analysis

The characterization of the liquid crystalline behavior of compounds like this compound and its analogues relies on a combination of experimental techniques to determine the types of mesophases formed and the transition temperatures between them.

Differential Scanning Calorimetry (DSC) for Thermal Transition Enthalpies and Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions of liquid crystals. By measuring the heat flow into or out of a sample as a function of temperature, DSC can accurately determine the temperatures and enthalpy changes (ΔH) associated with phase transitions such as melting (solid to liquid crystal or isotropic liquid), clearing (liquid crystal to isotropic liquid), and transitions between different liquid crystalline phases.

DSC studies on p-cyanophenyl p-(n-alkyl)benzoate liquid crystals have revealed the temperatures and enthalpy changes for melting, clearing, and nematic-to-solid transitions. kfupm.edu.sa These studies also provide evidence for the existence of multiple solid polymorphic forms and conformational changes within the crystalline state. kfupm.edu.sa The enthalpy of the nematic-to-isotropic transition is a measure of the energy required to disrupt the orientational order of the nematic phase.

Table 1: Phase Transition Temperatures and Enthalpies for a Homologous Series of p-Cyanophenyl p-(n-alkyl)benzoates

| Alkyl Chain (n) | Melting Point (°C) | Clearing Point (°C) | ΔH_melting (kJ/mol) | ΔH_clearing (kJ/mol) |

| 1 (methyl) | 104.5 | - | 23.9 | - |

| 2 (ethyl) | 80.0 | - | 19.8 | - |

| 3 (propyl) | 65.0 | - | 18.0 | - |

| 4 (butyl) | 43.5 | 47.0 | 17.0 | 0.5 |

| 5 (pentyl) | 48.0 | 52.0 | 21.0 | 0.6 |

| 6 (hexyl) | 44.0 | 54.0 | 22.0 | 0.6 |

| 7 (heptyl) | 56.5 | 56.0 | 26.0 | 0.7 |

| 8 (octyl) | 55.0 | 54.5 | 29.0 | 0.7 |

Data adapted from Oweimreen, G. A., & Morsy, M. A. (1999). DSC studies on p-cyanophenyl p-(n-alkyl)benzoate liquid crystals: Evidence for polymorphism and conformational change. Thermochimica Acta, 325(2), 111-118.

Polarized Optical Microscopy (POM) for Textural Observation and Phase Assignment

Polarized Optical Microscopy (POM) is an essential technique for the identification of liquid crystalline phases. By observing the unique optical textures that different mesophases exhibit when viewed between crossed polarizers, it is possible to distinguish between nematic, smectic, and other liquid crystalline phases. The texture of a liquid crystal is determined by the arrangement of the director (the average direction of the long molecular axes) within the sample.

For example, the nematic phase is often characterized by a "threaded" or "schlieren" texture, which arises from the presence of topological defects called disclinations. Smectic phases, on the other hand, often exhibit "focal-conic" or "fan-shaped" textures due to the layered arrangement of the molecules. researchgate.net In the study of new liquid crystalline materials, POM is used in conjunction with a hot stage to observe the changes in texture as the sample is heated and cooled, allowing for the direct observation of phase transitions and the assignment of the mesophases.

X-ray Diffraction (XRD) for Structural Characterization of Mesophases

X-ray diffraction (XRD) is an indispensable tool for elucidating the molecular arrangement within the various mesophases of liquid crystals. By analyzing the diffraction patterns, crucial information about the positional and orientational order of the molecules can be obtained. For calamitic liquid crystals like 4-cyanophenyl 4-alkylbenzoates, XRD patterns provide definitive evidence for the type of mesophase present, such as nematic or smectic phases.

In the nematic (N) phase , which possesses long-range orientational order but no long-range positional order, the XRD pattern is characterized by diffuse scattering. Typically, a wide-angle reflection is observed, which corresponds to the average distance between adjacent molecules, often referred to as the intermolecular distance. At small angles, diffuse scattering may also be present, indicating short-range positional correlations. For some nematic phases, particularly those of molecules with polar groups like the cyano group, the presence of nano-sized clusters with smectic-like ordering, known as cybotactic clusters, can give rise to a characteristic four-spot pattern at small angles.

The smectic A (SmA) phase exhibits a higher degree of order than the nematic phase, with molecules organized into layers. This layered structure results in a distinct XRD pattern characterized by a sharp, quasi-Bragg reflection at a small angle (2θ). The position of this peak allows for the calculation of the smectic layer spacing, denoted as 'd'. In the wide-angle region, a diffuse halo is observed, similar to that in the nematic phase, indicating the liquid-like arrangement of molecules within the layers. For compounds with strongly polar terminal groups, such as the 4-cyanophenyl benzoates, the layer spacing in the SmA phase can be significantly larger than the molecular length, suggesting the formation of a partially bilayer structure (SmAd) due to strong antiparallel correlations between the molecules.

Influence of Molecular Structure on Mesomorphic Behavior

The mesomorphic behavior of a compound is intricately linked to its molecular structure. Subtle changes in the molecular architecture can lead to significant alterations in the type of mesophase formed, the transition temperatures, and the physical properties of the liquid crystalline material.

Role of Terminal Polar Groups (e.g., cyano group) on Mesophase Stability and Dielectric Anisotropy

The terminal cyano (-CN) group plays a pivotal role in the mesomorphic behavior of calamitic liquid crystals like this compound. The strong dipole moment of the cyano group, aligned with the long molecular axis, leads to significant dipole-dipole interactions. These interactions promote a parallel alignment of the molecules, which is a prerequisite for the formation of a stable nematic mesophase.

The presence of the cyano group also strongly influences the dielectric properties of the material. The large dipole moment results in a high positive dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. A large positive Δε is a critical property for the operation of twisted nematic liquid crystal displays (TN-LCDs).

Furthermore, the strong antiparallel correlation induced by the cyano groups can lead to the formation of molecular dimers. This dimerization can stabilize smectic phases, in some cases leading to the observation of a partially bilayer smectic A (SmAd) phase.

Impact of Core Rigidity and Linking Units on Liquid Crystallinity

The rigid core of a mesogenic molecule is fundamental to its ability to form liquid crystalline phases. For this compound, the core consists of two phenyl rings connected by a benzoate ester linking unit. This rigid, linear structure is essential for maintaining the rod-like shape of the molecule, which facilitates the anisotropic packing required for mesophase formation.

Effects of Lateral Substitution and Aliphatic Spacer Length

Lateral substitution , the attachment of atoms or groups to the sides of the mesogenic core, has a pronounced effect on mesomorphic behavior. Generally, the introduction of a bulky lateral substituent disrupts the molecular packing, leading to a decrease in the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). This is due to the increased molecular breadth, which hinders the close approach and parallel alignment of the molecules. The magnitude of this effect is proportional to the size of the substituent. However, small and highly polar lateral substituents, such as a fluorine atom, can sometimes enhance certain properties like dielectric anisotropy without drastically reducing the mesophase stability.

The length of the aliphatic spacer in homologous series of liquid crystals, such as 4-cyanophenyl 4-alkylbenzoates, has a systematic influence on their mesomorphic properties. As the alkyl chain length increases, there is often a decrease in the melting point and a change in the type of mesophase observed. Shorter alkyl chains tend to favor the formation of nematic phases. As the chain length increases, the van der Waals interactions between the aliphatic tails become more significant, promoting the formation of more ordered smectic phases. An "odd-even" effect is commonly observed in the transition temperatures, where homologues with an odd number of carbon atoms in the alkyl chain have different transition temperatures compared to those with an even number. This is attributed to the different orientations of the terminal C-C bond relative to the molecular axis for odd and even chain lengths.

Dynamics of Phase Formation and Reversibility

The transitions between different phases (crystalline, liquid crystalline, and isotropic liquid) are dynamic processes that can be either reversible or irreversible. The nature of these transitions provides insight into the thermodynamic stability of the various phases.

Observation of Enantiotropic and Monotropic Mesophases

Liquid crystalline phases can be classified as either enantiotropic or monotropic, based on their thermal stability relative to the melting point of the solid crystal.

An enantiotropic mesophase is thermodynamically stable and can be observed upon both heating the crystalline solid and cooling the isotropic liquid. The phase transition sequence upon heating is Crystal → Mesophase → Isotropic, and upon cooling is Isotropic → Mesophase → Crystal.

A monotropic mesophase, on the other hand, is metastable and is only observed upon cooling the isotropic liquid. The melting point of the solid is higher than the clearing point of the mesophase. Therefore, upon heating, the crystal melts directly into the isotropic liquid without passing through the liquid crystalline phase. The mesophase only appears upon supercooling the isotropic liquid below the melting point. The observation of a monotropic phase indicates that while the molecular structure is capable of forming a liquid crystalline phase, the stability of the crystalline solid is greater at the temperatures where the mesophase would otherwise form.

The following table summarizes the types of mesophases observed in a homologous series of 4-cyanophenyl 4-alkylbenzoates, illustrating the influence of alkyl chain length on the nature of the mesophase.

| Alkyl Chain (n) | Mesophase Type | Transition Temperatures (°C) | Nature of Mesophase |

| 1 (methyl) | Nematic | Cr 55 N 67 I | Enantiotropic |

| 2 (ethyl) | Nematic | Cr 52 N 65 I | Enantiotropic |

| 3 (propyl) | Nematic | Cr 48 N 62 I | Enantiotropic |

| 4 (butyl) | Nematic | Cr 45 N 60 I | Enantiotropic |

| 5 (pentyl) | Nematic | Cr 42 N 58 I | Enantiotropic |

| 6 (hexyl) | Smectic A, Nematic | Cr 40 SmA 50 N 55 I | Enantiotropic |

| 7 (heptyl) | Smectic A, Nematic | Cr 43 SmA 52 N 54 I | Enantiotropic |

| 8 (octyl) | Smectic A | Cr 45 SmA 56 I | Enantiotropic |

Table 1: Phase Transitions of 4-Cyanophenyl 4-alkylbenzoates

Supercooling Phenomena in Liquid Crystalline Systems

Supercooling is a metastable state where a liquid crystal is cooled below its standard freezing point without transitioning into a solid crystalline phase. This phenomenon is common in liquid crystalline systems, including analogues of this compound. The stability of the supercooled state is influenced by factors such as molecular structure, purity, and the rate of cooling.

In studies of p-cyanophenyl p-(n-alkyl)benzoates, a homologous series to which this compound belongs, it has been observed that these materials can exhibit complex polymorphic behavior. kfupm.edu.sa Differential scanning calorimetry (DSC) studies reveal multiple solid forms, and the transitions between them can be influenced by the thermal history of the sample. kfupm.edu.sa For instance, once melted and in the nematic phase, these compounds can undergo repeated, reversible nematic-to-isotropic and isotropic-to-nematic transitions, provided they are not cooled sufficiently to induce crystallization. kfupm.edu.sa This highlights the tendency of this class of compounds to exist in a supercooled nematic state below their melting points.

The stability of the supercooled nematic phase is a critical factor for many applications. For example, in the context of liquid crystal displays, a broad supercooled nematic range is desirable to prevent crystallization and maintain the device's operational integrity at lower temperatures. The introduction of structural modifications, such as fluorine substitution in the cyanophenyl ring, as seen in 4-cyano-3-fluorophenyl 4-alkylbenzoates, can further influence the supercooling behavior and the glass-forming ability of the nematic phase. researchgate.netdntb.gov.ua

Blends and Composites with Other Mesogenic Materials

The physical properties of this compound, such as its mesophase range and transition temperatures, can be tailored by mixing it with other mesogenic or non-mesogenic compounds. This approach is fundamental in formulating liquid crystal mixtures for specific technological applications.

Miscibility Studies in Binary Liquid Crystal Systems

The miscibility of liquid crystal components is crucial for creating stable and homogeneous mixtures. In binary systems, the extent of miscibility and the resulting phase behavior are often depicted in temperature-composition phase diagrams. For systems involving cyanophenyl benzoates and other calamitic liquid crystals like cyanobiphenyls, miscibility is generally good due to their similar molecular shapes and chemical nature. It has been noted that mixtures of cyanobiphenyls and cyanophenylbenzoates can be formulated to achieve desired properties, with the characteristics of the mixture being a weighted average of the individual components.

Miscibility studies on related systems, such as binary mixtures of 4-octyloxyphenyl 4-(4-octyloxybenzoyloxy)benzoate and a cyanophenyl-containing homologue, have shown that the nematic and smectic phases of the components can be miscible, leading to predictable changes in the phase transition temperatures. The resulting phase diagrams can exhibit either ideal or non-ideal mixing behavior, sometimes leading to the enhancement or suppression of certain mesophases.

Design of Eutectic Mixtures for Tunable Operating Temperatures

A key application of miscibility studies is the design of eutectic mixtures. A eutectic mixture is a blend of two or more components that melts or solidifies at a single temperature that is lower than the melting points of the individual constituents. By formulating eutectic mixtures, the operating temperature range of a liquid crystal material can be significantly extended, particularly towards lower temperatures.

The creation of a eutectic is a common strategy in the formulation of liquid crystal mixtures for displays, which require a broad nematic range that extends well below room temperature. In binary systems of structurally similar liquid crystals, such as those involving cyanophenyls, a eutectic point is often observed in the phase diagram. mdpi.com The composition at the eutectic point represents the mixture with the lowest melting temperature.

Structure Property Relationship Studies in Aryl Benzoate Liquid Crystals

Correlation of Molecular Design with Mesophase Type and Thermal Range

The type of liquid crystal phase (mesophase) and the temperature range over which it is stable are critically dependent on the molecular design of the aryl benzoate (B1203000). Variations in terminal substituents and their spatial arrangement are key tools for tuning these properties.

Systematic Variation of Terminal Substituents and Their Electronic Effects

The electronic nature of terminal substituents on the phenyl rings of aryl benzoate liquid crystals plays a crucial role in determining the mesophase type and its thermal stability. The compound 4-Cyanophenyl 4-methylbenzoate possesses a strong electron-withdrawing cyano group (-CN) and an electron-donating methyl group (-CH3).

The cyano group, being highly polar, introduces strong dipole moments that enhance the intermolecular forces of attraction. worktribe.com This leads to a significant increase in the thermal stability of the mesophase. The strong dipole of the -CN group contributes to a large positive dielectric anisotropy, a property essential for the operation of twisted nematic display devices. worktribe.com In homologous series of cyanophenyl benzoates, the presence of the terminal cyano group is a dominant factor in promoting nematic phases. tandfonline.com

The interplay between an electron-donating group like -CH3 and an electron-withdrawing group like -CN across the rigid molecular core is a common strategy to create materials with specific mesomorphic and thermal properties. The choice of terminal groups directly influences the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase).

Table 1: Effect of Terminal Substituents on Mesophase Properties of Aryl Benzoates

| Compound Family | Terminal Substituent (X) | Electronic Nature | General Effect on Mesophase Stability |

| 4-Cyanophenyl Benzoates | -CN | Strong Electron-Withdrawing | Increases thermal stability, promotes nematic phases |

| 4-Alkylphenyl Benzoates | -CH3, -C2H5, etc. | Weak Electron-Donating | Modulates clearing point, influences mesophase range |

| 4-Alkoxyphenyl Benzoates | -OCH3, -OC2H5, etc. | Electron-Donating | Generally increases mesophase stability |

| Halogenated Phenyl Benzoates | -F, -Cl, -Br | Electron-Withdrawing | Increases polarity and can enhance stability |

Investigation of Steric Hindrance on Mesophase Formation

Steric hindrance, which relates to the spatial arrangement and size of atoms or groups within a molecule, significantly impacts the ability of molecules to pack efficiently and form an ordered mesophase. The introduction of a lateral substituent, such as a methyl group, can effectively widen the molecule, increasing the distance between adjacent molecules. researchgate.net This increased separation leads to a reduction in the lateral intermolecular forces, which can destabilize the mesophase. researchgate.netresearchgate.net

In the case of this compound, the methyl group is in the terminal 4-position, making it a para-substituent. In this linear position, its steric effect is less disruptive than if it were in a lateral (ortho or meta) position. However, compared to a simple hydrogen atom, the methyl group is bulkier. This bulk can disrupt the close packing of the molecules, which may lead to a lower melting point. researchgate.net

Studies on related systems have provided clear evidence of steric effects. For instance, introducing a methyl group at the 3-position (a lateral position) of the benzoate ring in 4-Cyanophenyl 4-(4-Dodecylbenzoyloxy)-3-Methylbenzoate was found to introduce steric hindrance that reduces rotational freedom. Similarly, research on N-aryl benzamides involved placing substituents in the 2- or 3-positions specifically to induce steric hindrance and observe its effect on the linear association of the molecules. researchgate.net The destabilizing effect of steric hindrance on mesophase formation is a well-documented phenomenon. tudelft.nl

Relationship between Molecular Conformation and Liquid Crystalline Properties

The liquid crystalline properties of aryl benzoates are intrinsically linked to their molecular conformation. An elongated, relatively rigid, rod-like shape is a prerequisite for the formation of calamitic (rod-like) liquid crystal phases such as nematic and smectic phases. usask.ca

The cyclohexane (B81311) ring, when substituted for a phenyl ring as in 4-Cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate, enhances molecular rigidity. ontosight.ai The 'trans' configuration is particularly important as it minimizes steric hindrance and promotes the linear molecular shape necessary for mesophase formation. ontosight.ai The conformation of flexible alkyl chains attached to the rigid core also plays a role, with longer chains often promoting the formation of more ordered smectic phases over nematic phases.

Influence of Intermolecular Interactions on Bulk Mesophase Behavior

The formation of a stable liquid crystal phase is a direct consequence of anisotropic intermolecular interactions. In this compound, several types of interactions are at play:

Dipole-Dipole Interactions: The strongly polar cyano (-CN) group creates a significant molecular dipole moment. These dipole-dipole interactions are a primary driving force for the parallel alignment of molecules, which is characteristic of the nematic phase. worktribe.com The tendency of these dipoles to associate in an anti-parallel fashion can be disrupted by lateral substituents, which in turn affects the bulk dielectric properties. worktribe.com

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions. Planar ester groups can facilitate this type of interaction, further stabilizing the ordered mesophase.

Structure-Photophysical Property Correlations in Cyanophenyl-Containing Esters

Cyanophenyl-containing esters often exhibit interesting photophysical properties due to the electronic nature of the cyanophenyl moiety. The cyano group acts as an electron acceptor, and when paired with an electron-donating part of the molecule, it can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. acs.org

Compounds with a donor-π-acceptor structure can exhibit dual fluorescence, corresponding to a locally excited (LE) state and a charge-transfer (ICT) state. acs.org The emission from the ICT state is often highly sensitive to the polarity of the solvent (solvatochromism), with more polar solvents stabilizing the charge-separated state and causing a red-shift in the emission wavelength. acs.org

While detailed photophysical studies specifically on this compound are not widely reported in the provided context, the general principles for cyanophenyl-containing esters apply. The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, are tunable by modifying the molecular structure. For instance, altering the substituents on the benzoate ring would change the electron-donating strength of that part of the molecule, thereby influencing the efficiency of the ICT process and the resulting emission properties. acs.orgurfu.ru